Methyl 7-chloro-2-oxoindoline-6-carboxylate
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Overview
Description
Methyl 7-chloro-2-oxoindoline-6-carboxylate is a chemical compound belonging to the indoline family Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-chloro-2-oxoindoline-6-carboxylate typically involves the reaction of 7-chloroindoline-2,3-dione with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloro-2-oxoindoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Methyl 7-chloro-2-oxoindoline-6-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 7-chloro-2-oxoindoline-6-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biological processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-oxoindoline-6-carboxylate
- Methyl 2-oxoindoline-7-carboxylate
- Methyl 2-oxoindoline-5-carboxylate
Uniqueness
Methyl 7-chloro-2-oxoindoline-6-carboxylate is unique due to the presence of the chlorine atom at the 7th position, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8ClNO3 |
---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
methyl 7-chloro-2-oxo-1,3-dihydroindole-6-carboxylate |
InChI |
InChI=1S/C10H8ClNO3/c1-15-10(14)6-3-2-5-4-7(13)12-9(5)8(6)11/h2-3H,4H2,1H3,(H,12,13) |
InChI Key |
GMCGHNUSEKNUHM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(CC(=O)N2)C=C1)Cl |
Origin of Product |
United States |
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